molecular formula C19H17N3O3 B11108745 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide

Cat. No.: B11108745
M. Wt: 335.4 g/mol
InChI Key: BBYDLOYPHHZTPL-UDWIEESQSA-N
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Description

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-QUINOLINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring and a methylene bridge connecting a dimethoxyphenyl group to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-QUINOLINECARBOHYDRAZIDE typically involves the condensation reaction between 2-quinolinecarbohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-QUINOLINECARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinolinecarboxylic acid derivatives.

    Reduction: Formation of the corresponding hydrazine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-QUINOLINECARBOHYDRAZIDE has been explored for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups.

    Methylenedioxymethamphetamine (MDMA): Contains a methylenedioxyphenyl group similar to the dimethoxyphenyl group in the compound.

Uniqueness

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-QUINOLINECARBOHYDRAZIDE is unique due to the presence of both a quinoline ring and a hydrazone linkage, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-24-17-9-5-7-14(18(17)25-2)12-20-22-19(23)16-11-10-13-6-3-4-8-15(13)21-16/h3-12H,1-2H3,(H,22,23)/b20-12+

InChI Key

BBYDLOYPHHZTPL-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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